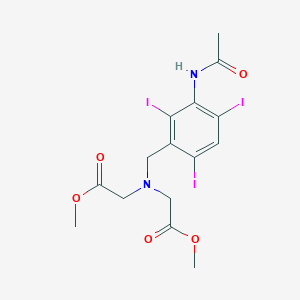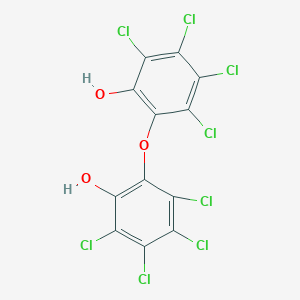
Phenol, 2,2'-oxybis(tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2'-oxybis(tetrachloro-), commonly known as Oxybisphenoxarsine (OBPA), is an organoarsenic compound that has been widely used as a pesticide and a chemical warfare agent. Its unique properties have made it an attractive compound for scientific research applications.
Mecanismo De Acción
Phenol, 2,2'-oxybis(tetrachloro- exerts its toxic effects by inhibiting the activity of enzymes that are involved in the synthesis of ATP, the energy currency of the cell. This leads to a decrease in cellular energy levels, which ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
Phenol, 2,2'-oxybis(tetrachloro- has been shown to have toxic effects on various organs and systems in the body, including the liver, kidneys, and immune system. It has also been shown to have carcinogenic properties, with long-term exposure leading to an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, 2,2'-oxybis(tetrachloro- has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to act as a fluorescent probe for metal ions. However, its toxic properties make it difficult to work with, and special precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on Phenol, 2,2'-oxybis(tetrachloro-. One area of interest is the development of new fluorescent probes based on Phenol, 2,2'-oxybis(tetrachloro- that can be used to detect other types of molecules in biological samples. Another area of interest is the development of new therapies for arsenic poisoning that target the mechanism of action of Phenol, 2,2'-oxybis(tetrachloro-. Additionally, more research is needed to fully understand the toxic effects of Phenol, 2,2'-oxybis(tetrachloro- on the body and to develop effective methods for mitigating these effects.
Métodos De Síntesis
Phenol, 2,2'-oxybis(tetrachloro- can be synthesized by reacting phenol with arsenic pentoxide and chlorosulfonic acid. The reaction produces a yellow crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
Phenol, 2,2'-oxybis(tetrachloro- has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a model compound for studying the behavior of arsenic compounds in the environment.
Propiedades
Número CAS |
18632-75-2 |
|---|---|
Nombre del producto |
Phenol, 2,2'-oxybis(tetrachloro- |
Fórmula molecular |
C12H2Cl8O3 |
Peso molecular |
477.8 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O3/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22/h21-22H |
Clave InChI |
TUPJYILGMDGWKP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
Otros números CAS |
18632-75-2 |
Sinónimos |
2,2'-Oxybis(3,4,5,6-tetrachlorophenol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



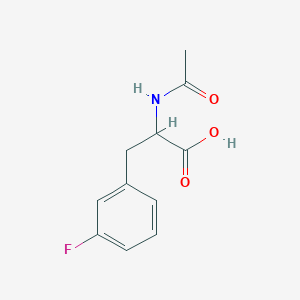

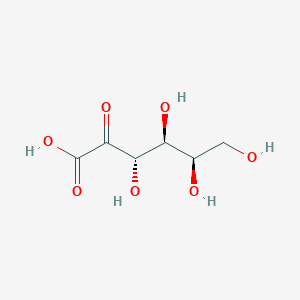

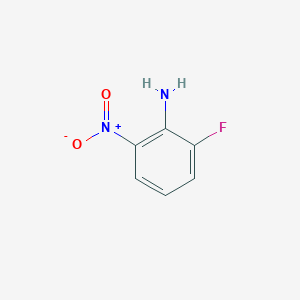
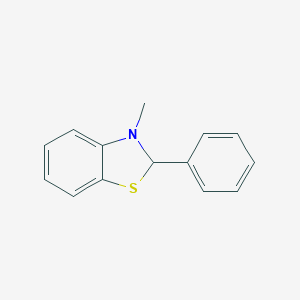
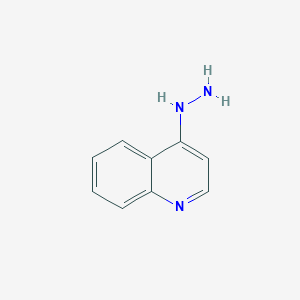
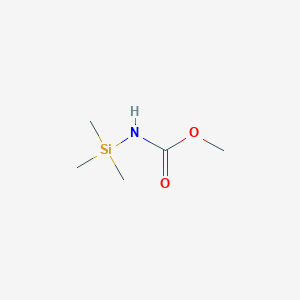
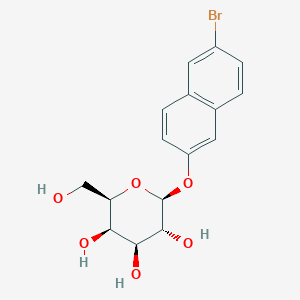
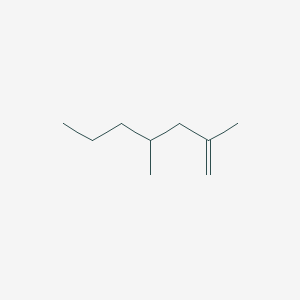
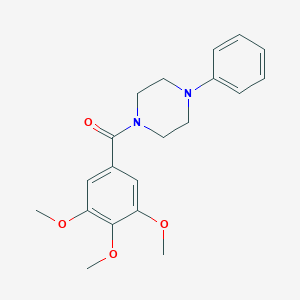
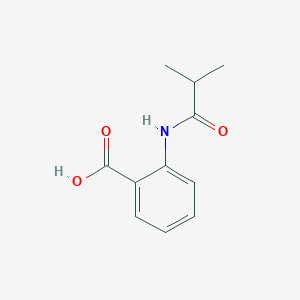
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
